molecular formula C22H22ClN3O4S B2776126 Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-09-9

Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2776126
CAS No.: 851950-09-9
M. Wt: 459.95
InChI Key: PSEADJMDZUZROP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a 4-chlorophenyl group at position 3 and a cyclohexanecarboxamido substituent at position 3.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-6-4-3-5-7-13)17(16)21(28)26(25-18)15-10-8-14(23)9-11-15/h8-13H,2-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEADJMDZUZROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of an ethyl ester at the carboxylate position and a 4-chlorophenyl group enhances its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may act as an adenosine A1 receptor allosteric modulator and antagonist, which could have implications for treating cardiovascular diseases and neurological disorders where adenosine signaling is crucial .

Biological Activities

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : The structural features may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Neurological Effects : Modulation of adenosine receptors suggests possible applications in neuropharmacology.

Study on Anticancer Activity

A study investigated the anticancer properties of thieno[3,4-d]pyridazine derivatives, including the compound . Results indicated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Study on Receptor Modulation

Another research effort focused on the interaction of this compound with adenosine receptors. Using molecular docking techniques, researchers found that this compound displayed significant binding affinity to the A1 receptor, suggesting its potential as a therapeutic agent in cardiovascular treatments.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineContains methoxy groupPotential anti-inflammatory properties
5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineSimilar core structureAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

This table illustrates the diversity within the thieno[3,4-d]pyridazine class and highlights how different substituents can influence biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares a thieno[3,4-d]pyridazine core with several analogs, but differences in substituents critically influence activity and physicochemical properties. Key comparisons include:

Compound 66 (Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate)
  • Substituents: 5-methylamino group (less bulky) vs. 5-cyclohexanecarboxamido in the target.
  • Compound 66 showed a 27% synthesis yield, suggesting challenges in introducing bulkier groups like cyclohexanecarboxamido .
  • Activity: As a tau aggregation inhibitor, simpler substituents like methylamino may offer moderate activity, while the target’s carboxamido group could enhance binding affinity through hydrophobic interactions.
Compound in (Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate)
  • Substituents: 4-Trifluoromethylphenyl (electron-withdrawing) at position 3 and 3-phenylpropanoylamino at position 4.
  • However, the 3-phenylpropanoylamino group is less rigid than the target’s cyclohexanecarboxamido, which may confer conformational stability .
Compound 67 (Ethyl 5-amino-7-chloro-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate)
  • Substituents: Additional chlorine at position 7 and an amino group at position 5.
  • The amino group at position 5 may participate in hydrogen bonding, contrasting with the target’s carboxamido group, which offers both hydrogen bonding and hydrophobic interactions.
Compound in (Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate)
  • Core Structure: Pyrrolo[3,2-d]pyrimidine vs. thieno[3,4-d]pyridazine in the target.
  • Impact: The pyrrolo-pyrimidine core alters electronic distribution and ring strain. The dipentyl-amino group introduces significant hydrophobicity, but the lack of a sulfur atom (compared to thieno) may reduce π-stacking interactions critical for tau fibril binding .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of thieno[3,4-d]pyridazine derivatives typically involves multi-step reactions requiring precise control of substituent introduction. For example:

  • Core Formation : Start with cyclization of precursors (e.g., aminothiophenes) under reflux conditions with acetic acid as a catalyst .
  • Substituent Addition : Introduce the 4-chlorophenyl group via nucleophilic substitution and the cyclohexanecarboxamido moiety via amide coupling using carbodiimide reagents .
  • Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) to isolate intermediates, followed by preparative HPLC for final purity (>95%) .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., cyclohexane protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.4–7.6 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 472.08 for C22_{22}H20_{20}ClN3_{3}O4_{4}S) .
  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at 1718–1725 cm1^{-1}) .

Q. What preliminary assays are recommended for biological activity screening?

Initial screening should focus on target engagement and selectivity:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for adenosine receptor interactions) .
  • Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity : Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-adenosine for receptor profiling) .

Q. How can researchers address poor solubility in aqueous buffers?

Solubility challenges arise from the hydrophobic cyclohexane and chlorophenyl groups. Mitigation strategies include:

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
  • Pro-drug Design : Modify the ethyl ester to a water-soluble salt (e.g., sodium carboxylate) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Waste Disposal : Neutralize reaction byproducts (e.g., chlorinated intermediates) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies should systematically vary substituents while retaining the thieno[3,4-d]pyridazine core:

  • Substituent Swapping : Replace the cyclohexanecarboxamido group with smaller (e.g., acetamido) or bulkier (e.g., naphthyl) analogs to assess steric effects .
  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the 4-chlorophenyl ring to modulate electronic properties and binding affinity .
  • Bioisosteres : Substitute the ethyl ester with isopropyl or tert-butyl esters to evaluate metabolic stability .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (PDB ID: 5G53). Focus on hydrogen bonding with the pyridazine carbonyl and hydrophobic contacts with the cyclohexane group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can crystallography resolve conformational ambiguities in the structure?

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (9:1). Resolve the 3D conformation to confirm the cis arrangement of the 4-chlorophenyl and carboxamido groups .
  • Disorder Handling : Use SHELXL for refinement, applying restraints to disordered cyclohexane rings .

Q. What strategies optimize stability under physiological conditions?

  • pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Thieno[3,4-d]pyridazines are prone to hydrolysis at pH > 8 .
  • Light Sensitivity : Store solutions in amber vials under inert gas (N2_2) to prevent photo-oxidation of the thiophene ring .

Q. How should researchers resolve contradictions in biological activity data?

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 μM) to confirm EC50_{50}/IC50_{50} values .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Batch Variability : Characterize impurities (>0.5%) via LC-MS and correlate with anomalous activity .

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